

Spectroscopic Profile of Methyl 5-(chloromethyl)-2-furoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-(chloromethyl)-2-furoate**

Cat. No.: **B1293657**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Methyl 5-(chloromethyl)-2-furoate** (CAS No: 2144-37-8), a key intermediate in synthetic organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

- IUPAC Name: methyl 5-(chloromethyl)furan-2-carboxylate
- Molecular Formula: C₇H₇ClO₃[\[1\]](#)[\[2\]](#)
- Molecular Weight: 174.58 g/mol [\[1\]](#)[\[2\]](#)
- Appearance: White to yellow crystalline solid.
- Melting Point: 32-36 °C[\[3\]](#)[\[4\]](#)

Spectroscopic Data

The following tables summarize the available spectroscopic data for **Methyl 5-(chloromethyl)-2-furoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While specific chemical shifts (δ) and coupling constants (J) are not readily available in the public domain, the expected proton environments are outlined below based on the molecular structure. The data was recorded on a Varian A-60 instrument.[\[1\]](#)

Protons	Multiplicity	Expected Chemical Shift (ppm)
-OCH ₃ (Methyl ester)	Singlet	~3.8
-CH ₂ Cl (Chloromethyl)	Singlet	~4.7
Furan Ring Protons	Doublet	~6.5 and ~7.2

¹³C NMR (Carbon-13 NMR) Data

Detailed ¹³C NMR data is not currently available in public spectral databases. The expected carbon environments are listed below.

Carbon	Expected Chemical Shift (ppm)
-OCH ₃ (Methyl ester)	~52
-CH ₂ Cl (Chloromethyl)	~36
C=O (Ester carbonyl)	~158
Furan Ring Carbons	~112, ~119, ~145, ~153

Infrared (IR) Spectroscopy

The IR spectrum was obtained using Fourier Transform Infrared (FTIR) spectroscopy on a melt of the compound using a capillary cell.[\[1\]](#) The characteristic absorption bands are indicative of the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	=C-H stretch (furan ring)
~2950	Medium	C-H stretch (methyl)
~1725	Strong	C=O stretch (ester)
~1580, ~1470	Medium-Strong	C=C stretch (furan ring)
~1250	Strong	C-O stretch (ester)
~750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry data was acquired via Gas Chromatography-Mass Spectrometry (GC-MS). [1] The major fragments observed are listed below.

m/z	Relative Intensity	Possible Fragment
174	Moderate	[M] ⁺ (Molecular ion)
143	High	[M - OCH ₃] ⁺
139	Highest	[M - Cl] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the acquisition of the data for **Methyl 5-(chloromethyl)-2-furoate** may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **Methyl 5-(chloromethyl)-2-furoate** in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube to a final volume of 0.6-0.7 mL.
- Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

- The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz).
- A standard one-pulse sequence is used.
- Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

- The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).
- A proton-decoupled pulse sequence is typically used to simplify the spectrum.
- Key parameters include a spectral width of approximately 200-220 ppm, a longer acquisition time, and a relaxation delay of 2-10 seconds to ensure proper relaxation of all carbon nuclei.
- The FID is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Melt on KBr plates):

- Place a small amount of solid **Methyl 5-(chloromethyl)-2-furoate** onto a potassium bromide (KBr) plate.
- Gently heat the plate to melt the solid, then place a second KBr plate on top to create a thin liquid film.
- Allow the sample to cool and solidify between the plates.

FTIR Analysis:

- A background spectrum of the empty sample compartment is recorded.

- The KBr plates containing the sample are placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically over a range of 4000-400 cm^{-1} .
- The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction (GC-MS):

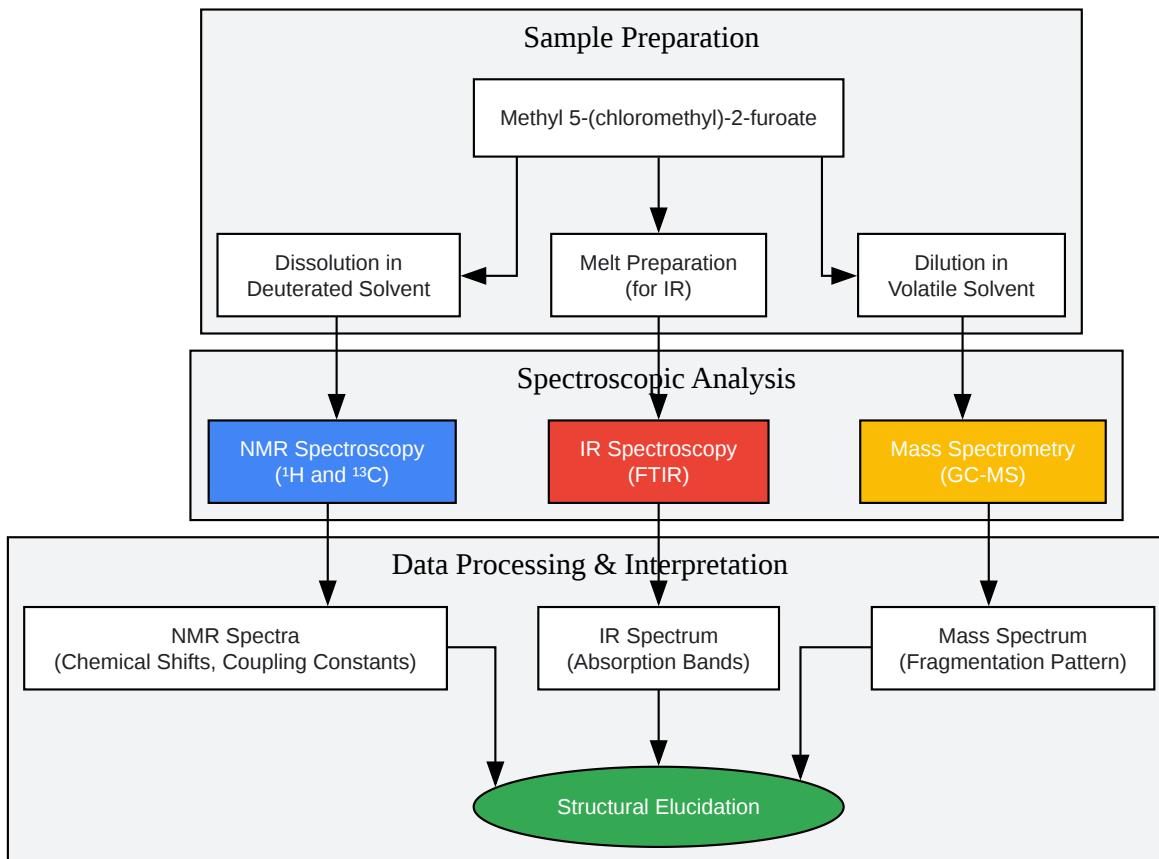
- A dilute solution of **Methyl 5-(chloromethyl)-2-furoate** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.
- A small volume (typically 1 μL) of the solution is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.
- The separated compound elutes from the GC column and enters the mass spectrometer.

Mass Analysis:

- In the ion source (commonly using electron impact, EI), the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 5-(chloromethyl)-2-furoate**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-(chloromethyl)-2-furoate | C7H7ClO3 | CID 75065 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 5-(氯甲基)-2-糠酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. METHYL 5-(CHLOROMETHYL)-2-FUROATE | CAS: 2144-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-(chloromethyl)-2-furoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293657#spectroscopic-data-of-methyl-5-chloromethyl-2-furoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com